molecular formula C12H13I2N3O3 B13773539 N-[4-acetamido-3-[(2-iodoacetyl)amino]phenyl]-2-iodoacetamide CAS No. 73623-34-4

N-[4-acetamido-3-[(2-iodoacetyl)amino]phenyl]-2-iodoacetamide

Cat. No.: B13773539
CAS No.: 73623-34-4
M. Wt: 501.06 g/mol
InChI Key: QZCXKYQKSALCMQ-UHFFFAOYSA-N
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Description

N-[4-acetamido-3-[(2-iodoacetyl)amino]phenyl]-2-iodoacetamide is a bifunctional alkylating agent characterized by a phenyl ring core substituted with an acetamido group and two iodoacetamide moieties. This compound is structurally designed for high reactivity toward nucleophilic residues, particularly cysteine thiols in proteins, due to the presence of iodine atoms, which are potent leaving groups in alkylation reactions . Its dual iodoacetamide groups enable cross-linking or sequential modifications of biomolecules, making it valuable in proteomics and bioconjugation studies.

Properties

CAS No.

73623-34-4

Molecular Formula

C12H13I2N3O3

Molecular Weight

501.06 g/mol

IUPAC Name

N-[4-acetamido-3-[(2-iodoacetyl)amino]phenyl]-2-iodoacetamide

InChI

InChI=1S/C12H13I2N3O3/c1-7(18)15-9-3-2-8(16-11(19)5-13)4-10(9)17-12(20)6-14/h2-4H,5-6H2,1H3,(H,15,18)(H,16,19)(H,17,20)

InChI Key

QZCXKYQKSALCMQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)NC(=O)CI)NC(=O)CI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-acetamido-3-[(2-iodoacetyl)amino]phenyl]-2-iodoacetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the acylation of 4-acetamidophenol with iodoacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[4-acetamido-3-[(2-iodoacetyl)amino]phenyl]-2-iodoacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodo groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amide derivatives, while oxidation reactions may yield corresponding oxides.

Scientific Research Applications

N-[4-acetamido-3-[(2-iodoacetyl)amino]phenyl]-2-iodoacetamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.

    Biology: Employed in the study of protein modifications and interactions due to its ability to form covalent bonds with thiol groups in proteins.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific proteins or enzymes.

    Industry: Utilized in the production of specialized chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[4-acetamido-3-[(2-iodoacetyl)amino]phenyl]-2-iodoacetamide involves its interaction with thiol groups in proteins. The iodoacetyl groups react with thiol groups to form stable thioether bonds, leading to the modification of the protein’s structure and function. This property makes it a valuable tool in studying protein interactions and functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1. Mono-Iodoacetamide Derivatives
  • N-(4-acetylphenyl)-2-iodoacetamide (APIAM) : A simpler analogue with a single iodoacetamide group attached to a 4-acetylphenyl ring. It lacks the dual alkylation capability of the target compound but shares reactivity toward cysteine residues .
  • N-(2,3-dimethylphenyl)-2-iodoacetamide (DPIAM) : Features a dimethylphenyl group, reducing steric hindrance compared to the target compound’s acetamido-substituted phenyl core. This structural difference may alter substrate specificity .
2.1.2. Di-Iodoacetamide Derivatives
  • N,N'-(2-hydroxy-1,3-propylene)bis(iodoacetamide) : Contains two iodoacetamide groups linked via a hydroxypropylene chain. Unlike the target compound, its flexible spacer allows for intra- or intermolecular cross-linking, but the absence of an aromatic core limits its stability in certain applications .
2.1.3. Halogen-Substituted Analogues
  • 2-Chloro-N-(4-iodophenyl)acetamide: Replaces iodine with chlorine in the acetamide group, reducing alkylation efficiency due to chlorine’s weaker leaving group ability.

Reactivity and Functional Differences

  • Cross-Linking Potential: The target compound’s dual iodoacetamide groups enable simultaneous modification of two cysteine residues, a feature absent in mono-substituted analogues like APIAM or HP-IAM (N-(4-hydroxyphenyl)-2-iodoacetamide) .
  • Thiazolidinone Derivatives: N-{4-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}acetamide incorporates a thiazolidinone ring, enabling interactions with enzymes like PPARγ, which the target compound lacks .

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